molecular formula C16H15N3O4 B15020355 N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide

Cat. No.: B15020355
M. Wt: 313.31 g/mol
InChI Key: JOXQYKLGZCQXDC-RQZCQDPDSA-N
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Description

N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-hydrazinocarbonylphenyl acetamide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone linkage and phenolic hydroxyl groups play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. The presence of both hydroxyl and hydrazone functional groups enhances its reactivity and potential for forming diverse metal complexes .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

4-acetamido-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15N3O4/c1-10(20)18-13-5-2-11(3-6-13)16(23)19-17-9-12-4-7-14(21)8-15(12)22/h2-9,21-22H,1H3,(H,18,20)(H,19,23)/b17-9+

InChI Key

JOXQYKLGZCQXDC-RQZCQDPDSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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